molecular formula C16H10FNO B6337658 4-(3-Fluorobenzoyl)quinoline;  97% CAS No. 1178138-96-9

4-(3-Fluorobenzoyl)quinoline; 97%

Cat. No. B6337658
CAS RN: 1178138-96-9
M. Wt: 251.25 g/mol
InChI Key: AZQHACLDMUVDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.26 g/mol . .


Molecular Structure Analysis

The InChI code for 4-(3-Fluorobenzoyl)quinoline is 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H .


Physical And Chemical Properties Analysis

The boiling point of 4-(3-Fluorobenzoyl)quinoline is predicted to be 416.7±25.0 °C, and its density is predicted to be 1.261±0.06 g/cm3 .

Scientific Research Applications

Fluorescence and Biochemical Studies

Quinoline derivatives, including those similar to 4-(3-Fluorobenzoyl)quinoline, are known for their efficient fluorescence properties. These compounds are extensively utilized in biochemistry and medicine, particularly in studying various biological systems. The search for new, more sensitive, and selective compounds remains significant due to their potential applications as DNA fluorophores, antioxidants, and radioprotectors. Aminoquinolines, a related category, show promising results in these areas, demonstrating the broad utility of quinoline derivatives in scientific research (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated quinoline derivatives has been explored due to their potential applications in various fields, including as solid-state fluorinated compounds. These compounds are synthesized via eco-friendly and convenient methods, often involving solid-state reactions at room temperature. Such synthetic strategies highlight the adaptability and environmental compatibility of quinoline derivatives in research and potential industrial applications (Kumara Swamy et al., 2022).

Antimicrobial Properties

Quinoline derivatives have been investigated for their antimicrobial properties, particularly against tuberculosis. Certain derivatives have shown significant anti-tubercular activities, with specific compounds identified as promising agents against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These findings underscore the potential of quinoline derivatives in developing new antimicrobial agents, addressing the growing concern of drug-resistant bacterial infections (Venugopala et al., 2020).

Fluorophores for Biological Applications

The synthesis and characterization of novel quinoline-based fluorophores, such as 3-hydroxykynurenic acid, demonstrate the potential of quinoline derivatives in biological applications. These compounds exhibit strong fluorescence and photostability, making them suitable for various biological studies, including cellular imaging. Their biocompatibility and specific intracellular localization highlight the utility of quinoline derivatives in advancing fluorescence-based techniques in biological research (Shmidt et al., 2019).

Mechanism of Action

Target of Action

3-(3-Fluorobenzoyl)quinoline, also known as 4-(3-Fluorobenzoyl)quinoline or (3-Fluorophenyl)(quinolin-3-yl)methanone, is a quinoline derivative. Quinolines are known to interact with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them primary targets for quinoline-based compounds .

Mode of Action

Quinolines, including 3-(3-Fluorobenzoyl)quinoline, exert their action by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling process essential for bacterial DNA replication, leading to cell death . This mode of action is effective in killing bacteria and is the basis for the broad-spectrum antimicrobial activity of quinoline-based compounds .

Biochemical Pathways

It’s known that quinolines can affect various biochemical pathways due to their interaction with dna gyrase and topoisomerase iv . By inhibiting these enzymes, quinolines disrupt DNA replication, transcription, and repair, affecting multiple downstream biochemical pathways .

Pharmacokinetics

Quinolones, in general, are known for their excellent absorption and distribution properties . They are well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . The presence of a fluorine atom in the quinoline structure often enhances the bioavailability and stability of the compound .

Result of Action

The primary result of the action of 3-(3-Fluorobenzoyl)quinoline is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication, transcription, and repair processes in the bacterial cell .

Action Environment

The efficacy and stability of 3-(3-Fluorobenzoyl)quinoline, like other quinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of divalent cations like magnesium and calcium can interfere with the binding of quinolones to their target enzymes

properties

IUPAC Name

(3-fluorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQHACLDMUVDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.